

Application Notes and Protocols: (R)-Methyl 2-hydroxy-3-phenylpropanoate in Agrochemical Synthesis

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Compound of Interest

Compound Name: (R)-Methyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B1588834

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Introduction: The Significance of Chirality in Modern Agrochemicals

In the pursuit of more effective and environmentally benign crop protection solutions, the chirality of active ingredients has become a central focus for researchers and drug development professionals.^{[1][2]} Many modern agrochemicals possess one or more stereogenic centers, and it is well-established that different enantiomers of a chiral pesticide can exhibit vastly different biological activities and toxicological profiles.^[3] Often, only one enantiomer is responsible for the desired pesticidal effect, while the other may be inactive or even contribute to off-target toxicity. Consequently, the use of enantiomerically pure or enriched agrochemicals can lead to lower application rates, reduced environmental impact, and improved efficacy.^[1]

(R)-Methyl 2-hydroxy-3-phenylpropanoate (CAS: 27000-00-6), a derivative of D-phenylalanine, is a valuable chiral building block, or synthon, for the synthesis of such advanced agrochemicals.^{[4][5]} Its defined stereochemistry provides a strategic starting point for the enantioselective synthesis of complex active ingredients. This application note provides a detailed overview of the properties of **(R)-Methyl 2-hydroxy-3-phenylpropanoate** and its application in the synthesis of phenylamide fungicides, a critical class of agrochemicals used to control oomycete pathogens.

Physicochemical Properties of (R)-Methyl 2-hydroxy-3-phenylpropanoate

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of **(R)-Methyl 2-hydroxy-3-phenylpropanoate** are summarized in the table below.

Property	Value	Source
CAS Number	27000-00-6	[4] [5] [6]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[4]
Molecular Weight	180.20 g/mol	[4] [7]
Appearance	White to almost white crystal/powder	[4] [6]
Boiling Point	115°C at 3 mmHg	[5]
Polar Surface Area	46.53 Å ²	[4]
Vapor Pressure	0.001 mmHg at 25°C	[4]
Storage Temperature	Room Temperature, sealed in dry conditions	[4] [6]
Solubility	Soluble in organic solvents, sparingly soluble in water.	[4]

Application in the Synthesis of Phenylamide Fungicides: The Case of Metalaxyl-M

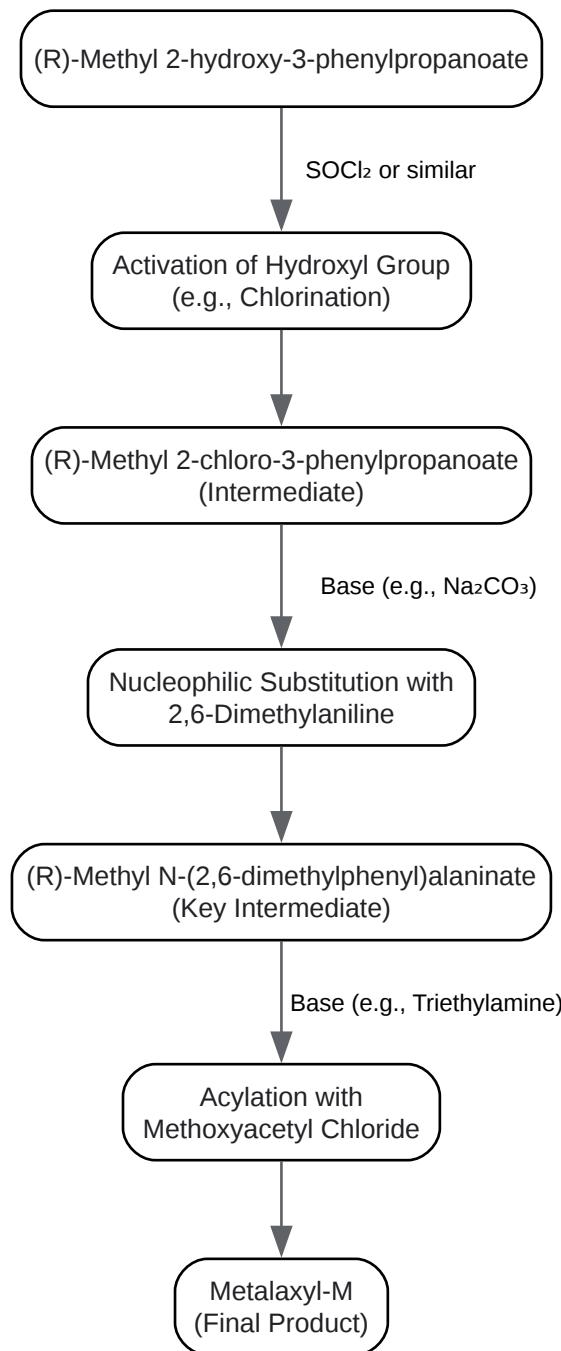
Phenylamide fungicides are a class of systemic fungicides highly effective against oomycete pathogens, such as Phytophthora and Pythium, which cause devastating diseases like late blight in potatoes and tomatoes, and downy mildew in various crops.[\[3\]](#)[\[8\]](#) Metalaxyl was one of the first commercially successful phenylamides.[\[9\]](#) It was later discovered that the fungicidal activity resides almost exclusively in the R-enantiomer, known as Metalaxyl-M (or Mefenoxam).

[2][3] The use of enantiomerically pure Metalaxyl-M allows for a significant reduction in the amount of active ingredient applied in the field, thereby minimizing environmental load.

(R)-Methyl 2-hydroxy-3-phenylpropanoate is a key chiral precursor for the synthesis of the core intermediate required for Metalaxyl-M production. The overall synthetic strategy involves the conversion of the hydroxyl group in the starting material to a good leaving group, followed by nucleophilic substitution with 2,6-dimethylaniline and subsequent acylation.

Synthetic Workflow Overview

The following diagram illustrates the conceptual workflow for the synthesis of a key Metalaxyl-M intermediate starting from **(R)-Methyl 2-hydroxy-3-phenylpropanoate**.

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Caption: Synthetic pathway from **(R)-Methyl 2-hydroxy-3-phenylpropanoate** to Metalaxyl-M.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the laboratory-scale synthesis of Metalaxyl-M, starting from **(R)-Methyl 2-hydroxy-3-phenylpropanoate**.

Part 1: Synthesis of the Key Intermediate, (R)-Methyl N-(2,6-dimethylphenyl)alaninate

This part of the synthesis involves two main steps: the conversion of the hydroxyl group of the starting material into a chlorine atom, followed by the reaction with 2,6-dimethylaniline.

Step 1a: Synthesis of (R)-Methyl 2-chloro-3-phenylpropanoate

Causality: The hydroxyl group in the starting material is a poor leaving group. To facilitate nucleophilic substitution by the aniline in the next step, it must be converted into a better leaving group. Chlorination using thionyl chloride is a common and effective method for this transformation, proceeding with retention of configuration under certain conditions.

Materials:

- **(R)-Methyl 2-hydroxy-3-phenylpropanoate**
- Thionyl chloride (SOCl_2)
- Pyridine (catalytic amount)
- Anhydrous toluene
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO_2), dissolve **(R)-Methyl 2-hydroxy-3-phenylpropanoate** (1 equivalent) in anhydrous toluene.
- Add a catalytic amount of pyridine to the solution.
- Cool the mixture to 0°C in an ice bath.

- Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and saturated sodium bicarbonate solution to quench the excess thionyl chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Methyl 2-chloro-3-phenylpropanoate, which can be used in the next step without further purification.

Step 1b: Synthesis of (R)-Methyl N-(2,6-dimethylphenyl)alaninate

Causality: This is a nucleophilic substitution reaction where the amino group of 2,6-dimethylaniline displaces the chloride from the chiral intermediate. A base, such as sodium carbonate, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[\[10\]](#)

Materials:

- (R)-Methyl 2-chloro-3-phenylpropanoate (from Step 1a)
- 2,6-Dimethylaniline
- Sodium carbonate (Na_2CO_3)
- Potassium iodide (KI, catalytic amount)
- Anhydrous Dimethylformamide (DMF)

- Ethyl acetate
- Deionized water

Procedure:

- In a round-bottom flask, combine 2,6-dimethylaniline (1 equivalent), sodium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide in anhydrous DMF.
- Add the crude (R)-Methyl 2-chloro-3-phenylpropanoate (1.1 equivalents) dissolved in a small amount of DMF to the mixture.
- Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure (R)-Methyl N-(2,6-dimethylphenyl)alaninate.

Part 2: Synthesis of Metalaxyl-M

Causality: The final step is the acylation of the secondary amine of the key intermediate with methoxyacetyl chloride.^[11] A non-nucleophilic base like triethylamine is used to scavenge the HCl produced, preventing side reactions.

Materials:

- (R)-Methyl N-(2,6-dimethylphenyl)alaninate (from Part 1)

- Methoxyacetyl chloride
- Triethylamine (Et_3N)
- Anhydrous dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Dissolve (R)-Methyl N-(2,6-dimethylphenyl)alaninate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C.
- Slowly add methoxyacetyl chloride (1.1 equivalents) dropwise, keeping the temperature below 5°C.
- After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Metalaxyl-M.
- The product can be further purified by recrystallization or column chromatography to obtain high-purity Metalaxyl-M.

Trustworthiness and Self-Validation

The protocols described are based on established chemical transformations. To ensure the success and validity of the synthesis, the following analytical checks are recommended at each stage:

- Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the intermediates and the final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the structure of the synthesized compounds at each step.
- Mass Spectrometry (MS): To verify the molecular weight of the products.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final Metalaxyl-M, ensuring that the stereochemistry has been retained throughout the synthesis.

Conclusion

(R)-Methyl 2-hydroxy-3-phenylpropanoate serves as a highly valuable and versatile chiral synthon in the agrochemical industry. Its application in the enantioselective synthesis of potent fungicides like Metalaxyl-M underscores the importance of chirality in developing next-generation crop protection agents. The detailed protocols provided herein offer a practical guide for researchers and scientists to leverage this chiral building block in their synthetic endeavors, contributing to the creation of more efficient and environmentally responsible agricultural solutions.

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